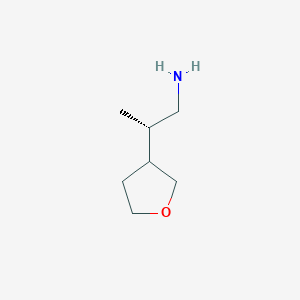

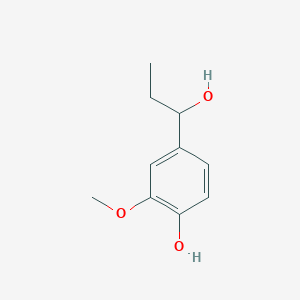

![molecular formula C16H14N2O4S2 B2995805 2-{[(3-羟基-2H-1,4-苯并噻嗪-2-基)乙酰基]氨基}噻吩-3-甲酸甲酯 CAS No. 881485-21-8](/img/structure/B2995805.png)

2-{[(3-羟基-2H-1,4-苯并噻嗪-2-基)乙酰基]氨基}噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 2H-1,4-benzothiazin-3(4H)-one . It’s commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, a similar compound, has been reported by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular formula of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, is C11H11NO3S . The structure of this compound has been determined by X-ray diffraction methods .Chemical Reactions Analysis

The interactions of similar compounds with human DNA have been explored through spectroscopic investigations and viscometric investigations . The reaction site observed in these compounds was C7, C9, and C18 as these atoms show maximum charge density .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, include a melting point of 141-149 °C and it appears as white needles .科学研究应用

Synthesis of Fused Heterocycles

This compound is utilized in the synthesis of various fused heterocycles. These heterocycles are significant in pharmaceutical and biological activities, making them valuable in drug research and development . The ability to create four-membered to seven-membered rings offers a pathway to new medications with potential therapeutic effects.

DNA Interaction Studies

The interactions between small heterocyclic molecules like this compound and human DNA are crucial in pharmacology. Understanding these interactions helps in the investigation of drug mechanisms and the design of more effective, target-specific drugs with fewer side effects . This compound’s interaction with DNA has been studied using theoretical, spectroscopic, and viscometric measurements, providing insights into its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes antibacterial and antifungal properties, which are tested against various microorganisms . The compound’s efficacy in inhibiting microbial growth makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. These properties are comparable to known drugs like indomethacin and celecoxib, suggesting potential use in treating conditions associated with inflammation and pain .

Synthesis of Quinolone Derivatives

The compound is involved in the synthesis of quinolone derivatives. Quinolones are a class of synthetic antibacterial drugs that have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The synthesis of new quinolone derivatives could lead to the discovery of novel antibiotics .

Computational Chemistry Applications

In computational chemistry, this compound’s properties can be evaluated using software like Gaussian. This allows for the prediction of optimized geometry, HOMO-LUMO gap, bond lengths, angles, and more. Such computational studies are essential for understanding the compound’s reactivity and potential as a drug candidate .

作用机制

Target of Action

The primary targets of this compound are serine hydrolases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation .

Mode of Action

The compound interacts with its targets through a process involving the acylation of the active-site serine due to enzymatic ring cleavage, followed by slow deacylation of the acyl-enzyme intermediate . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The compound affects several biochemical pathways. It has been characterized as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . These enzymes are involved in various physiological processes, including inflammation, immune response, and blood coagulation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of serine hydrolases . This can lead to a decrease in the activity of these enzymes, potentially affecting the physiological processes they are involved in, such as inflammation and immune response .

安全和危害

未来方向

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a similar compound, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . This suggests that the compound you mentioned might have similar potential applications in the future.

属性

IUPAC Name |

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORHMSAMILFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

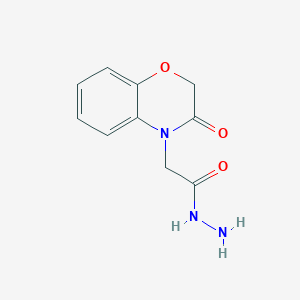

![(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2995722.png)

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

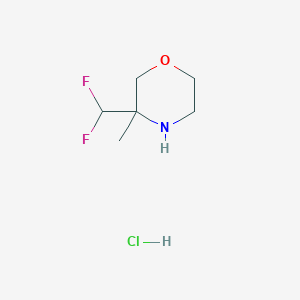

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)

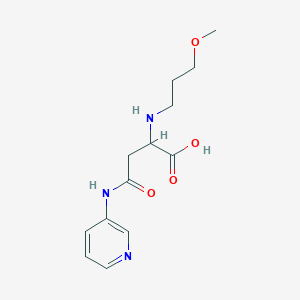

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2995734.png)

![2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2995739.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)